![molecular formula C25H28N4O3 B2602930 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1286702-12-2](/img/structure/B2602930.png)
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a novel pyrido-pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a tetrahydropyrido-pyrimidine core which is known for its diverse biological activities. The molecular formula is C22H26N4O2, with a molecular weight of approximately 378.48 g/mol. The structure can be represented as follows:
Anticancer Properties
Research has highlighted the anticancer potential of pyrido-pyrimidine derivatives. For instance, studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. Specifically, compounds targeting the EGFR (Epidermal Growth Factor Receptor) pathway have demonstrated promising results:
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound 1 | A549 | 5.67 ± 0.08 |
Compound 2 | H1975 | 10.31 ± 0.12 |
Compound 3 | MKN-45 | 9.76 ± 0.08 |
Compound 4 | SGC | 7.22 ± 0.08 |
In a comparative study, the target compound showed similar inhibitory activity against EGFR, suggesting it may function as an effective inhibitor in cancer therapies .
The mechanism by which this compound exerts its biological effects is primarily through inhibition of kinases involved in cell signaling pathways that regulate cell proliferation and survival. It has been reported to inhibit CDK (Cyclin-dependent kinase) activity, which is crucial for cell cycle progression:
Kinase Target | Activity |
---|---|
CDK4/Cyclin D1 | Inhibition |
ARK5 | Inhibition |
These actions lead to reduced tumor growth and increased apoptosis in cancer cells .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments reveal that at therapeutic doses, it exhibits low toxicity profiles in vitro and in vivo models.
Case Studies
Several case studies have been conducted to evaluate the therapeutic efficacy of similar pyrido-pyrimidine derivatives:
- Study on Lung Cancer : A derivative showed significant tumor reduction in A549 xenograft models.
- Breast Cancer Research : Compounds demonstrated selective inhibition of HER2-positive breast cancer cells with minimal effects on normal cells.
These studies reinforce the potential of pyrido-pyrimidine derivatives as targeted therapies in oncology.
Propiedades
IUPAC Name |
2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-4-28-13-12-20-19(15-28)25(31)29(24(27-20)18-8-6-5-7-9-18)16-23(30)26-21-14-17(2)10-11-22(21)32-3/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANTZZXWOIVWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.